Product packaging for Daphmanidins F(Cat. No.:)

Daphmanidins F

Cat. No.: B1243558
M. Wt: 441.5 g/mol
InChI Key: RMWZDXAQNNORCN-CJSPYETGSA-N
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Description

Overview of the Daphniphyllum Genus as a Source of Complex Natural Products

The genus Daphniphyllum belongs to the family Daphniphyllaceae and comprises approximately 30 species of evergreen trees and shrubs. mdpi.com These plants are primarily found in Southeast Asia, with a notable presence in central and southern Japan, China, and New Guinea. The Daphniphyllum genus is a rich source of structurally diverse and complex natural products, most notably the Daphniphyllum alkaloids (DAs). mdpi.comacdlabs.com In addition to alkaloids, various other compounds have been isolated from these plants, including flavonoid glycosides, triterpene esters, and phenolic glucosides. mdpi.com The alkaloids, in particular, are known for their intricate, polycyclic ring systems, which can be pentacyclic, hexacyclic, heptacyclic, or even octacyclic, sometimes featuring an aza-adamantane nucleus. d-nb.info These complex molecular architectures have made them a focal point of interest for chemists. mdpi.comacdlabs.com

Historical Development of Daphniphyllum Alkaloid Research

The study of Daphniphyllum alkaloids dates back to 1909 when Yagi first reported the isolation of daphnimacrine from Daphniphyllum macropodum. uga.edu However, significant progress in understanding these compounds began in the 1960s with the research led by Hirata and his colleagues, who successfully isolated and characterized key alkaloids like daphniphylline (B78742) and yuzurimine. uga.edu The application of modern chromatographic and spectroscopic techniques has since greatly accelerated the discovery of new Daphniphyllum alkaloids. d-nb.info By the end of 2008, over 200 distinct alkaloids had been identified. d-nb.inforesearchgate.net This number has continued to grow, with over 350 DAs identified to date. mdpi.com The complex structures of these alkaloids have also spurred significant efforts in total synthesis, with many elegant and complex syntheses being reported. mdpi.comuga.edu

Structural Classification and Chemotaxonomic Context of Daphniphyllum Alkaloids

Daphniphyllum alkaloids are classified into numerous structural types based on their carbon skeletons. acs.org An initial classification system was based on six foundational alkaloids: daphniphylline, secodaphniphylline, yuzurimine, daphnilactone A, daphnilactone B, and yuzurine. acs.orgnih.gov As more alkaloids with novel skeletons were discovered, the classification has expanded to include at least 14 main structural types, such as daphnezomines, daphnicyclidins, and daphmanidins. d-nb.info Some sources now recognize up to 35 distinct subfamilies. researchgate.net

The structural diversity of these alkaloids has chemotaxonomic significance, meaning the types of alkaloids present can help in the classification of Daphniphyllum species. dntb.gov.uacdnsciencepub.comx-mol.net For instance, the presence of specific alkaloid types can be characteristic of a particular species or group of related species. Most Daphniphyllum alkaloids are thought to be derived biosynthetically from squalene (B77637) via the mevalonic acid pathway, with the exception of a few that originate from amino acids. d-nb.info

Characterization of Daphmanidins F within the Broader Alkaloid Family

This compound is a member of the daphmanidin group of Daphniphyllum alkaloids. d-nb.infoacs.org It was isolated from the leaves of Daphniphyllum teijsmannii alongside its congener, daphmanidin E. nih.govacs.org The structure of this compound was elucidated using spectroscopic data. nih.govacs.org The daphmanidin class of alkaloids is characterized by a unique and complex fused-ring system. d-nb.info Specifically, daphmanidins A, a related compound, possesses an unprecedented fused hexacyclic ring system that includes a dihydropyrrole, a bicyclo[2.2.2]octane, and a decahydrocyclopenta[cd]azulene. this compound shares a complex heterocyclic structure with multiple rings. nih.gov

Significance of this compound as a Research Target in Organic and Natural Product Chemistry

The intricate and unique molecular architecture of the Daphniphyllum alkaloids, including this compound, makes them significant targets for research in organic and natural product chemistry. mdpi.comacdlabs.comuga.edu The complexity of their polycyclic skeletons presents a considerable challenge to synthetic chemists, driving the development of new synthetic methodologies and strategies. mdpi.comuga.edu The successful total synthesis of related compounds like (+)-daphmanidin E highlights the sophisticated approaches required to construct these molecules. d-nb.infoacs.org Furthermore, the biological activities of Daphniphyllum alkaloids, which include cytotoxic, antioxidant, and vasorelaxant effects, provide a strong impetus for their study. d-nb.inforesearchgate.net this compound, along with daphmanidin E, has been shown to exhibit moderate vasorelaxant effects on rat aorta, indicating its potential for further pharmacological investigation. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31NO6 B1243558 Daphmanidins F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

methyl (1R,5S,6R,9R,10S,13R,19R,21R)-9-(acetyloxymethyl)-21-hydroxy-5-methyl-20-oxa-3-azaheptacyclo[11.5.2.16,10.01,9.02,6.013,19.016,19]henicosa-2,16-diene-17-carboxylate

InChI

InChI=1S/C25H31NO6/c1-13-11-26-20-23(13)9-8-21(12-31-14(2)27)17(18(23)28)5-7-22-6-4-16-15(19(29)30-3)10-24(20,21)25(16,22)32-22/h13,17-18,28H,4-12H2,1-3H3/t13-,17-,18-,21-,22+,23+,24+,25+/m1/s1

InChI Key

RMWZDXAQNNORCN-CJSPYETGSA-N

Isomeric SMILES

C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25CC(=C6[C@]57[C@@](O7)(CC[C@@H]4[C@H]3O)CC6)C(=O)OC)COC(=O)C

Canonical SMILES

CC1CN=C2C13CCC4(C25CC(=C6C57C(O7)(CCC4C3O)CC6)C(=O)OC)COC(=O)C

Synonyms

daphmanidin F

Origin of Product

United States

Isolation Methodologies for Daphmanidins F from Natural Sources

Selection and Preparation of Plant Material

The primary source for the isolation of Daphmanidins F is the leaves of Daphniphyllum teijsmannii. acs.orgnih.gov This plant species is known to produce a variety of structurally unique alkaloids. acs.org The initial and critical step in the isolation process is the careful selection and preparation of this plant material.

The leaves of Daphniphyllum teijsmannii are collected and subsequently processed to facilitate the extraction of the target compound. acs.org This preparation typically involves drying and grinding the leaves into a fine powder. This increases the surface area of the plant material, allowing for more efficient contact with the extraction solvents.

Extraction Techniques for Alkaloid Enrichment

To isolate this compound, a multi-step extraction process is employed to enrich the alkaloid content from the prepared plant material. acs.org The powdered leaves of Daphniphyllum teijsmannii are first extracted with an organic solvent, such as methanol (B129727). acs.org This initial extraction pulls a wide range of compounds from the plant material into the solvent.

The resulting methanol extract is then subjected to a liquid-liquid partitioning process. This involves partitioning the extract between an acidic aqueous solution, such as 3% tartaric acid, and an organic solvent like ethyl acetate. acs.org This step is crucial for separating the basic alkaloids, including this compound, from other non-alkaloidal compounds. The alkaloids preferentially move into the acidic aqueous layer.

Chromatographic Separation Strategies

Following the initial extraction and enrichment, the complex mixture of alkaloids is subjected to various chromatographic techniques to isolate and purify this compound. chromtech.combyjus.com

Column Chromatography Approaches

Column chromatography is a fundamental technique used in the separation process. chromtech.combibliotekanauki.pl The enriched alkaloid extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. chemistryviews.org A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column.

Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. chromtech.com The process often involves a gradient elution, where the polarity of the mobile phase is gradually changed to effectively separate the various alkaloids present in the extract. chemistryviews.org Fractions are collected as the solvent elutes from the column and are analyzed to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC) for Purification

For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is utilized. idtdna.comnih.gov HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, which is packed with smaller particles. idtdna.com This results in a much higher resolution and more efficient separation.

Reverse-phase HPLC is a common mode used for the purification of alkaloids like this compound. idtdna.com In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. By carefully controlling the solvent composition and flow rate, a highly purified sample of this compound can be obtained. researchgate.net

Purity Assessment and Yield Optimization Methodologies

The purity of the isolated this compound is assessed using analytical techniques such as HPLC and spectroscopic methods. researchgate.netresearchgate.net The yield of the purified compound is determined by weighing the final product and is often expressed as a percentage of the initial starting material.

Optimizing the yield involves refining each step of the isolation process. This includes selecting the most effective solvents for extraction and chromatography, optimizing the parameters for the chromatographic separations (such as the type of stationary phase, solvent gradient, and flow rate), and minimizing losses at each stage of purification. researchgate.net

Interactive Data Table: Summary of Isolation Steps for this compound

StepTechniquePurposeKey Reagents/Materials
1. PreparationGrindingIncrease surface areaDried leaves of Daphniphyllum teijsmannii
2. ExtractionSolvent ExtractionIsolate crude extractMethanol
3. EnrichmentAcid-Base PartitioningSeparate alkaloidsEthyl acetate, 3% Tartaric acid
4. SeparationColumn ChromatographyIsolate alkaloid fractionsSilica gel, Alumina, Solvent gradients
5. PurificationHPLCObtain pure this compoundReverse-phase column, Solvent gradients

Advanced Spectroscopic and Spectrometric Elucidation of Daphmanidins F Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon skeleton and relative stereochemistry of organic molecules. For Daphmanidin F, a comprehensive analysis of one- and two-dimensional NMR data was essential for piecing together its complex structure. researchgate.net

One-Dimensional NMR (¹H, ¹³C) for Structural Framework Delineation

The ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum reveals the number of distinct protons, their chemical shifts, signal multiplicities (splitting patterns), and integration values, which correspond to the number of protons generating the signal. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons and their electronic environments (e.g., aliphatic, olefinic, carbonyl).

The structure of Daphmanidin F was elucidated based on its spectroscopic data. researchgate.net While the specific spectral data for Daphmanidin F is found within dedicated research articles, the table below represents a typical presentation of such data for a closely related Daphniphyllum alkaloid, which illustrates the type of information obtained.

Table 1: Representative ¹H and ¹³C NMR Data for a Daphmanidin-type Alkaloid Skeleton Note: This table is a representative example based on published data for similar compounds and may not reflect the exact values for Daphmanidin F.

Position ¹³C Chemical Shift (δc) ¹H Chemical Shift (δH, multiplicity, J in Hz)
1 45.2 2.89 (t, 7.6)
2 34.1 1.80-1.90 (m)
3 125.5 5.50 (d, 5.0)
4 135.2 -
5 52.5 3.10 (m)
6 45.2 2.89 (t, 7.6)
7 67.9 3.50 (m)
8 42.3 2.85–2.88 (m)
9 108.8 -
10 168.4 -
11 30.5 2.10 (m), 2.25 (m)
12 35.1 1.95 (m), 2.05 (m)
13 142.0 -
14 123.2 -
15 134.4 -
16 40.8 2.40 (m), 2.55 (m)
17 146.1 7.93 (s)
18 21.5 1.15 (d, 6.5)
19 20.8 1.12 (d, 6.5)
20 60.1 2.37 (m), 3.07 (m)
21 22.0 1.05 (s)
22 170.1 -

Data adapted from related structures found in literature. researchgate.net

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

While 1D NMR spectra identify the components, 2D NMR experiments reveal how they are connected. ucl.ac.ukcam.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum establish ¹H-¹H connectivities, allowing for the tracing of spin systems and the assembly of molecular fragments. cam.ac.uklibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals directly to the carbon atoms they are attached to. This definitively assigns protons to their corresponding carbons, which is a crucial step in mapping the structure. acs.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is generally inversely proportional to the sixth power of the distance between the protons. This information is vital for determining the relative stereochemistry of the molecule, defining the orientation of substituents, and understanding the conformation of the rings. researchgate.net

Through the combined interpretation of these 2D NMR experiments, the planar structure and relative configuration of Daphmanidin F were successfully established. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) or Equivalent for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), often using techniques like HREIMS or HRESI-MS, is used to determine the exact mass of a molecule with high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition. For Daphmanidin F, HRMS would have provided a measured mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which, when compared to the calculated mass for a proposed formula, confirms the molecular formula. researchgate.netmdpi.com This confirmation is a critical step that validates the data obtained from NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Target Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In natural product research, LC-MS is frequently used to analyze complex extracts from plants like Daphniphyllum macropodum. biorxiv.orgwhiterose.ac.uk This technique allows for the rapid screening of crude extracts to identify the presence of known alkaloids and to tentatively identify new ones based on their molecular weights and fragmentation patterns (LC-MS/MS). biorxiv.orgbiorxiv.org The use of LC-MS facilitates the targeted isolation of specific compounds, such as Daphmanidin F, from a complex biological matrix, making the isolation process more efficient. biorxiv.org

X-ray Diffraction Crystallography for Definitive Stereochemical Assignment

While NMR, particularly NOESY, can establish the relative stereochemistry, it cannot definitively determine the absolute configuration of a chiral molecule. X-ray diffraction analysis of a single crystal is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. eurjchem.comnih.gov The process involves growing a suitable crystal of the compound, bombarding it with X-rays, and analyzing the resulting diffraction pattern. This analysis provides a detailed 3D map of electron density, revealing the precise spatial arrangement of every atom. For many complex Daphniphyllum alkaloids, X-ray crystallography has been essential for confirming their structures. escholarship.org In cases where a crystal of Daphmanidin F itself could not be obtained, its absolute configuration might be inferred by chemical correlation to a closely related alkaloid whose structure has been confirmed by X-ray analysis.

Ancillary Spectroscopic Methods (e.g., UV-Vis, IR, Raman, FTIR) for Functional Group Characterization

Ancillary spectroscopic techniques provide vital information about the functional groups present in a molecule by probing the interactions of the compound with electromagnetic radiation. These methods are essential for corroborating structural features proposed by NMR and MS data.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for identifying chromophores, which are conjugated systems of double bonds. In the analysis of Daphmanidins F isolated from Daphniphyllum calycinum, the UV spectrum was recorded in methanol (B129727). acs.org The resulting data reveals key information about the electronic structure of the alkaloid. acs.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend. dntb.gov.ua This absorption pattern serves as a molecular "fingerprint," allowing for the identification of functional groups. FTIR spectroscopy is the modern standard, offering higher speed and sensitivity by using an interferometer and applying a Fourier transform to the raw data. researchgate.net For this compound, the IR spectrum shows a strong absorption band at 3427 cm⁻¹, which is indicative of the presence of a hydroxyl (-OH) group. acs.org This finding is crucial for confirming this specific functional element within the complex structure of the alkaloid.

Spectroscopic MethodParameterObserved Value for this compoundIndicated Functional Group/Feature
UV-Vis (in Methanol)λmax (log ε)296 nm (3.94)Conjugated system (chromophore)
IR (KBr)νmax3427 cm-1Hydroxyl (-OH) group stretching

Raman Spectroscopy , while less commonly reported in initial isolation studies compared to IR, is another powerful vibrational spectroscopy technique. researchgate.net It measures the inelastic scattering of monochromatic light (usually from a laser) as it interacts with a molecule. researchgate.net The resulting energy shifts in the scattered light provide information about the vibrational, rotational, and other low-frequency modes in a system. researchgate.net Like IR, a Raman spectrum provides a structural fingerprint and is particularly sensitive to non-polar bonds, making it complementary to IR spectroscopy. uni-muenchen.de Although specific Raman data for this compound is not detailed in primary literature, the technique is well-suited for analyzing the complex skeletal vibrations and functional groups of such alkaloids. acs.org

Computational Chemistry Approaches for Structure Prediction and Validation

Computational chemistry has become an indispensable tool in modern natural product chemistry, offering powerful methods to predict and validate complex molecular structures. For intricate, stereochemically rich molecules like the Daphniphyllum alkaloids, computational approaches are particularly crucial for establishing the correct absolute configuration, a task that can be challenging to resolve by experimental methods alone.

The primary computational method employed for this purpose is the calculation of the Electronic Circular Dichroism (ECD) spectrum using Time-Dependent Density Functional Theory (TDDFT) . ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer. The process involves comparing the experimentally measured ECD spectrum of the natural product with the theoretically calculated spectra for all possible stereoisomers. A strong correlation between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration.

The workflow for this computational validation typically involves several key steps:

Conformational Analysis : The first step is to identify all low-energy conformers of the proposed structure. This is often achieved using molecular mechanics methods (e.g., MMFF94) to explore the conformational space.

Geometry Optimization : The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). This step provides more accurate molecular structures and relative energies.

TDDFT Calculation : For each optimized conformer, the excitation energies and rotational strengths are calculated using TDDFT. These results are then used to generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.

Spectral Comparison : The final calculated ECD spectrum is then visually and quantitatively compared with the experimental spectrum. A good match provides strong evidence for the correctness of the assigned absolute stereochemistry.

While specific TDDFT calculations for this compound are not explicitly detailed in its initial isolation reports, this methodology is standard practice for confirming the structures of new Daphniphyllum alkaloids and other complex chiral natural products. acs.org For instance, the absolute configurations of the related alkaloids daphnillonins A and B were confirmed using this powerful approach. acs.org

Computational MethodPurpose in Structure ElucidationTypical Software/Approach
Molecular Mechanics (MM)Initial conformational search to find stable geometries.MMFF94, AM1
Density Functional Theory (DFT)Optimization of conformer geometries for higher accuracy.Gaussian, TURBOMOLE; B3LYP functional
Time-Dependent DFT (TDDFT)Calculation of electronic excitation energies and rotational strengths to predict the ECD spectrum.Gaussian; Functionals like B3LYP, CAM-B3LYP with basis sets like 6-31G*
ECD Spectral ComparisonValidation of the absolute configuration by matching the calculated spectrum to the experimental spectrum.Visual overlay and similarity analysis

Synthetic Strategies and Methodological Development Towards Daphmanidins F and Analogues

Retrosynthetic Analysis of Complex Polycyclic Skeletons

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This "backward" approach allows chemists to identify key bond disconnections and strategic transformations. wikipedia.orgscripps.edu For complex polycyclic skeletons like those found in Daphniphyllum alkaloids, this analysis is crucial for devising a viable synthetic route. scripps.eduthieme-connect.com

The retrosynthesis of daphmanidin E, a close analogue of daphmanidins F, often begins by disconnecting the peripheral rings to reveal a more central and highly functionalized core. dicp.ac.cn A common strategy involves simplifying the molecule to a key intermediate that contains the core bicyclic or tricyclic framework. For instance, the synthesis of daphenylline (B12778079), another related alkaloid, involved a retrosynthetic strategy that identified a bridged 6,6,5-tricyclic motif as a key building block. sci-hub.se This approach highlights the importance of identifying common structural motifs within a family of natural products to develop divergent synthetic strategies. sci-hub.seresearchgate.net

Total Synthesis Approaches to Related Daphniphyllum Alkaloids (e.g., Daphmanidin E)

The total synthesis of Daphniphyllum alkaloids is a testament to the ingenuity of synthetic organic chemistry. acs.org While a total synthesis of this compound has not been explicitly reported, the successful synthesis of the closely related (+)-daphmanidin E by Carreira and colleagues provides significant insights into the challenges and strategies involved. thieme-connect.comacs.org

The Carreira synthesis of (+)-daphmanidin E is a landmark achievement that showcases a series of elegant and efficient transformations. dicp.ac.cnthieme-connect.com A key feature of their approach was the early construction of the challenging octahydroazulene core. thieme-connect.comorganic-chemistry.org This was accomplished through a cobalt-catalyzed alkyl Heck reaction, which proceeded with high yield and regioselectivity. thieme-connect.com The synthesis also employed two strategic Claisen rearrangements to install a crucial stereocenter and a quaternary carbon. thieme-connect.comorganic-chemistry.org

Other research groups have also made significant contributions to the synthesis of various Daphniphyllum alkaloids, developing a diverse toolbox of synthetic methods. mdpi.comthieme-connect.comacs.org These syntheses often rely on the rapid construction of a common core intermediate, from which different family members can be accessed divergently. researchgate.net The synthesis of (-)-daphenylline, for example, started from (S)-carvone and utilized an intramolecular Diels-Alder reaction to build the tetracyclic core. nih.gov Heathcock and coworkers' pioneering work in the 1980s laid the foundation for many subsequent biomimetic syntheses of these alkaloids. acs.orgnih.gov

The collective efforts in synthesizing alkaloids like daphmanidin E, daphenylline, and calyciphylline N have not only made these complex molecules accessible in the laboratory but have also driven the development of new synthetic methodologies. thieme-connect.comacs.orgacs.org

Strategic Construction of Bridged and Fused Ring Systems

A defining feature of Daphniphyllum alkaloids is their complex array of bridged and fused ring systems. thieme-connect.com The construction of these intricate three-dimensional structures represents a major hurdle in their total synthesis. thieme-connect.com Chemists have devised a variety of strategies to tackle this challenge, often employing powerful ring-forming reactions. mdpi.comresearchgate.net

One common approach is the use of intramolecular reactions, where a single molecule containing two reactive functional groups is induced to cyclize, forming a new ring. This strategy is highly effective for creating bridged systems. For example, the synthesis of the core of yuzurimine-type alkaloids utilized a cascade of condensation, cyclization, and intramolecular dipolar cycloaddition reactions. thieme-connect.com

The construction of the 2-azabicyclo[3.3.1]nonane moiety, a key structural feature in many Daphniphyllum alkaloids, has been achieved through an intramolecular Heck reaction. acs.org Similarly, a gold(I)-catalyzed 6-exo-dig cyclization was employed to prepare a bridged 6,6-bicyclic building block in the synthesis of daphenylline. sci-hub.se The synthesis of the [7-5-5] tricyclic core of certain Daphniphyllum alkaloids featured a ring-closing metathesis and an intramolecular carbonyl ene reaction. rsc.org

Key Reaction Methodologies and Stereochemical Control

The successful synthesis of complex natural products like this compound and its analogues hinges on the use of powerful and selective chemical reactions. The development and application of such methodologies are at the forefront of modern organic synthesis.

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single operation without isolating the intermediates. nih.gov These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can rapidly build molecular complexity. acs.org

A remarkable example of a cascade reaction in the context of Daphniphyllum alkaloid synthesis was reported by Heathcock's group. They developed a one-pot transformation of a dialdehyde (B1249045) into a pentacyclic unsaturated amine, which forms the core of many Daphniphyllum alkaloids. nih.gov This process efficiently constructs the pentacyclic nucleus in a single, elegant step. nih.gov Li's synthesis of daphenylline also featured a photoinduced olefin isomerization/6π-electrocyclization cascade followed by an oxidative aromatization to construct the aromatic moiety. sci-hub.se More recently, a Swern oxidation/ketene dithioacetal Prins reaction cascade was used in the synthesis of (+)-caldaphnidine J. acs.org

Intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of polycyclic systems. mdpi.comrsc.org In this reaction, a diene and a dienophile within the same molecule react to form a six-membered ring. rsc.org This strategy has been widely used in the synthesis of Daphniphyllum alkaloids to construct key carbocyclic and heterocyclic frameworks with excellent stereocontrol. mdpi.comacs.orgnih.gov

For example, the total synthesis of (-)-calyciphylline N featured a highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) to construct the bicyclic core and set four contiguous stereocenters. acs.org Similarly, the synthesis of (-)-daphenylline utilized an intramolecular Diels-Alder reaction to construct the ABCD tetracyclic core architecture. nih.gov The synthesis of daphgraciline, a yuzurimine-type alkaloid, also employed an intramolecular Diels-Alder reaction to install the compact tetracyclic skeleton. researchgate.net The efficiency and stereoselectivity of the intramolecular Diels-Alder reaction make it a favored strategy for the rapid assembly of complex polycyclic structures found in Daphniphyllum alkaloids. mdpi.comrsc.orgacs.org

Metal-catalyzed reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comacs.org In the synthesis of Daphniphyllum alkaloids, these transformations have been instrumental in constructing key structural motifs. thieme-connect.comacs.org

The intramolecular Heck reaction, which involves the palladium-catalyzed cyclization of an alkenyl or aryl halide onto a double bond, has been used to form the pivotal 2-azabicyclo[3.3.1]nonane moiety in the synthesis of (-)-himalensine A. acs.org Carreira's synthesis of (+)-daphmanidin E prominently featured a cobalt-catalyzed alkyl Heck reaction to form the octahydroazulene ring system with excellent yield and regioselectivity. thieme-connect.com

Other important metal-catalyzed transformations include hydroformylation, which introduces a formyl group and a hydrogen atom across a double bond. A palladium-catalyzed regioselective hydroformylation was a key step in the total synthesis of (+)-caldaphnidine J. acs.org Gold catalysis has also been employed, for instance, in a 6-exo-dig cyclization to prepare a bridged bicyclic building block for daphenylline. sci-hub.se These examples underscore the power of metal catalysis in forging the complex and intricate architectures of Daphniphyllum alkaloids. mdpi.comthieme-connect.comacs.org

Reductive and Oxidative Dearomatization Processes

Dearomatization is a powerful strategy in the synthesis of complex natural products, transforming flat, aromatic systems into three-dimensional polycyclic structures. nih.govwikipedia.org In the context of Daphniphyllum alkaloids, both oxidative and reductive dearomatization pathways have been pivotal in constructing their signature caged frameworks.

Oxidative Dearomatization: This approach typically involves the oxidation of a phenol (B47542) or its derivatives to generate a reactive cyclohexadienone intermediate, which can then undergo further cyclizations. nih.govrsc.orgresearchgate.net For instance, the synthesis of daphenylline, a related Daphniphyllum alkaloid, has been achieved through a concise route featuring a key intramolecular oxidative dearomatization. acs.org This reaction simultaneously establishes a critical seven-membered ring and adjacent stereocenters. acs.org Hypervalent iodine reagents are often employed for such transformations, converting phenolic compounds into ortho-quinols or para-quinols that serve as precursors for complex bond formations. nih.govresearchgate.net Strategies involving the oxidative dearomatization of phenols have been instrumental in building the core structures of various calyciphylline A-type alkaloids. escholarship.orgnih.gov One notable synthesis utilized a gold-catalyzed intramolecular dearomatization of a methoxynaphthalene derivative to access the core of (−)-daphenylline. researchgate.net

Reductive Dearomatization: While less commonly highlighted in the immediate context of recent this compound syntheses, reductive dearomatization, such as the Birch reduction, is a classic method for breaking aromaticity. wikipedia.org This method allows for the conversion of aromatic rings into non-aromatic cyclic dienes, which are versatile intermediates for constructing complex polycyclic systems. In broader natural product synthesis, these methods provide access to stereochemically rich scaffolds from simple aromatic precursors. nih.gov

The choice between oxidative and reductive pathways depends on the specific functionalities present in the synthetic intermediates and the desired final architecture.

Ring Expansion and Contraction Strategies for Core Assembly

The assembly of the intricate polycyclic core of this compound often necessitates sophisticated ring expansion and contraction sequences. These reactions allow for the precise construction of the characteristic 5, 6, and 7-membered rings from more readily available precursors. wikipedia.org

Ring Expansion: Ring expansion strategies are crucial for creating the seven-membered rings frequently found in Daphniphyllum alkaloids. acs.org A common method is the Tiffeneau–Demjanov rearrangement, which can expand a cyclohexanone (B45756) into a cycloheptanone. wikipedia.org Recent syntheses have employed novel ring expansion approaches. For example, the synthesis of the [5–6–7] azatricyclic ABC core of related alkaloids involved the ring expansion of a perhydroindolone to form the AC ring system. acs.orgacs.org Another strategy utilized a cyclopropanation followed by a ring-expansion reaction to construct the seven-membered D ring of a calyciphylline A-type core. researchgate.net In the synthesis of (+)-caldaphnidine J, a yuzurimine-type alkaloid, a facile ring expansion strategy was a key feature. springernature.com

Ring Contraction: Cationic rearrangement reactions can facilitate ring contractions, often proceeding through pinacol-type rearrangements where a bond migrates to an adjacent carbocation, resulting in a smaller ring. wikipedia.org While specific examples directly leading to this compound are less detailed in the provided literature, this strategy is a fundamental tool in complex molecule synthesis for converting larger, more accessible rings into smaller, strained systems.

The interplay of these strategies is often highlighted in synthetic campaigns. For instance, a synthesis of a calyciphylline A-type alkaloid core involved a semipinacol rearrangement as a key step. mdpi.com

Chemo- and Regioselective Transformations in Complex Environments

Achieving high levels of chemo- and regioselectivity is paramount when dealing with the densely functionalized intermediates in the synthesis of this compound. nih.govrsc.org

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of (-)-caldaphnidine O, a highly chemoselective radical cyclization cascade was developed. nih.gov Similarly, during the synthesis of (+)-caldaphnidine J, an unexpected yet novel one-pot Swern oxidation/ketene dithioacetal Prins reaction demonstrated remarkable chemoselectivity, as other standard oxidation conditions led to decomposition. springernature.com

Regioselectivity: This is the control of where a reaction occurs on a molecule. A Pd-catalyzed regioselective hydroformylation was a key transformation in the synthesis of the yuzurimine-type alkaloid (+)-caldaphnidine J. springernature.comresearchgate.net In another example, the ring expansion of an azabicyclic ketone to form an azatricyclic ketone showed notable regioselectivity under Tiffeneau–Demjanov conditions, which was crucial for aligning the carbonyl group correctly for subsequent steps. acs.org The synthesis of a tricyclic scaffold for calyciphylline A-type alkaloids also relied on an intramolecular Heck cyclization to assemble a key bicyclic moiety with high selectivity. mdpi.comnih.gov

The following table summarizes key selective transformations employed in the synthesis of related Daphniphyllum alkaloids, illustrating the challenges and innovative solutions in this field.

Transformation Alkaloid/Core Reagents/Conditions Selectivity Reference
Hydroformylation(+)-Caldaphnidine JPd-catalysisRegioselective springernature.com, nih.gov, researchgate.net
Ring ExpansionABC CoreTrimethylsilyl diazomethane, BaseRegioselective acs.org
Radical Cyclization(-)-Caldaphnidine ORadical initiatorChemo-, Regio-, Stereoselective nih.gov
Swern Oxidation/Prins Reaction(+)-Caldaphnidine JTFAA, DMSOChemoselective springernature.com
Heck Cyclization(-)-Himalensine APd(PPh₃)₄, Et₃NRegioselective nih.gov, mdpi.com
Oxidative DearomatizationDaphenyllineHypervalent IodineRegioselective acs.org

These examples underscore the necessity of developing and applying highly selective methodologies to navigate the synthetic complexities of polycyclic natural products like this compound. nih.govmdpi.com

Mechanistic Research on Biological Activities of Daphmanidins F and Its Derivatives Non Clinical Context

In Vitro Biological Activity Profiling Methodologies

In vitro studies are crucial for the initial characterization of the biological effects of novel compounds like Daphmanidins F. These methodologies allow for the controlled investigation of a compound's activity at the cellular and molecular level.

Cellular Assays for Cytotoxicity (e.g., HeLa, P-388 cell lines)

Cytotoxicity assays are fundamental in determining the potential of a compound to kill or inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method to assess cell viability. researchgate.net

Research has shown that certain Daphniphyllum alkaloids exhibit cytotoxic activity against various cancer cell lines. For instance, a new daphnezomine L-type alkaloid, daphnezomine W, demonstrated moderate cytotoxic activity against the HeLa cell line with an IC50 of 16.0 μg/mL. researchgate.net Other related alkaloids have shown potent activity against murine lymphocytic leukemia (P-388) cells. researchgate.netnih.gov Specifically, daphnicyclidin M and daphnicyclidin N, isolated from the stem bark of Daphniphyllum macropodum, exhibited cytotoxic activity against P-388 cells with IC50 values of 5.7 µM and 6.5 µM, respectively. researchgate.net These compounds also showed activity against human gastric carcinoma (SGC-7901) cells. researchgate.net

The structural characteristics of these alkaloids are believed to contribute to their cytotoxic effects. ontosight.ai The table below summarizes the cytotoxic activities of some Daphniphyllum alkaloids.

CompoundCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL researchgate.net
Daphnicyclidin MP-3885.7 µM researchgate.net
Daphnicyclidin NP-3886.5 µM researchgate.net
Daphnicyclidin MSGC-790122.4 µM researchgate.net
Daphnicyclidin NSGC-790125.6 µM researchgate.net

Enzyme Inhibition Studies (e.g., kinase enzymes)

Enzyme inhibition studies are performed to understand if a compound can interfere with the activity of specific enzymes that play critical roles in disease processes. bioivt.com Protein kinases, for example, are key regulators of cellular processes, and their inhibition is a major strategy in cancer therapy. nih.govmdpi.com

While direct studies on this compound are limited, research on related compounds provides insights. For example, daphnetin (B354214), a coumarin (B35378) derivative, has been identified as a protein kinase inhibitor. nih.gov It inhibits tyrosine-specific protein kinase (EGF receptor) and serine/threonine-specific protein kinases like PKA and PKC. nih.gov The inhibition of the EGF receptor tyrosine kinase by daphnetin was found to be competitive with respect to ATP. nih.gov The structural features of daphnetin, particularly the hydroxylation at C8, are suggested to be important for its kinase inhibitory activity. nih.gov

The types of enzyme inhibition can be categorized as competitive, non-competitive, or uncompetitive, each with a distinct mechanism of action. researchgate.net Understanding the type of inhibition can provide valuable information for drug design and development. chemrxiv.org

Receptor Binding and Signaling Pathway Modulation Studies

Investigating how a compound interacts with cellular receptors and modulates signaling pathways is essential to unravel its mechanism of action. mdpi.com Death receptors, part of the TNF superfamily, are involved in apoptosis, and their modulation is a target for cancer therapy. thermofisher.com

Dopamine receptors, particularly the D1 subtype, are crucial for various neurological functions and are linked to signaling pathways involving cAMP and PKA. frontiersin.org The modulation of these pathways can have significant physiological effects. frontiersin.org Similarly, the insulin (B600854) and IGF-I receptors, while structurally similar, mediate different physiological functions through distinct signaling cascades. nih.gov

Although specific studies on this compound's direct interaction with these receptors are not widely available, the complex structures of Daphniphyllum alkaloids suggest they may interact with various cellular targets, including receptors and signaling proteins, to exert their biological effects. ontosight.ai

Ex Vivo Organ Bath Studies for Physiological Modulation (e.g., vasorelaxant effects on rat aorta)

Ex vivo organ bath studies bridge the gap between in vitro and in vivo research by examining the effects of a compound on isolated organs. The rat aorta model is commonly used to investigate the vasorelaxant properties of natural products. mdpi.com

Several Daphniphyllum alkaloids have demonstrated vasorelaxant effects. researchgate.netthieme-connect.com For example, an isoquinoline (B145761) alkaloid, F-19, was found to induce a concentration-dependent vasorelaxant effect on rat aortic rings pre-contracted with KCl and phenylephrine (B352888) (PE). biomedpharmajournal.org The IC50 value for the F-19 alkaloid on KCl-induced contraction was 44.6 μM. biomedpharmajournal.org The mechanism of this vasorelaxation was found to be largely independent of the endothelium and L-type Ca2+ channels but involved the sarcoplasmic reticulum Ca2+-ATPase (SERCA). biomedpharmajournal.org

Another study on a nitro alcohol, 2-nitro-1-phenyl-1-propanol (NPP), also showed vasorelaxant effects on rat aorta, likely mediated by cGMP production. nih.gov In contrast, 1-nitro-2-phenylethene (NPe) induced endothelium-independent vasorelaxation by inhibiting intracellular contractile events. nih.gov These studies highlight the diverse mechanisms by which compounds can induce vasorelaxation.

The vasorelaxant effects of various phytochemicals are often evaluated using isolated rat aortic rings, and the involvement of the endothelium is a key aspect of these investigations. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. oncodesign-services.com By systematically modifying a molecule's structure, researchers can identify key functional groups and structural motifs responsible for its pharmacological effects. oncodesign-services.com

Design Principles for Analog Synthesis and Modification

The design and synthesis of analogs are central to SAR studies. researchgate.net This involves making specific chemical modifications to a lead compound and evaluating the impact on its activity. Common strategies include homologation, molecular fragmentation, addition of functional groups, and isosteric replacements. researchgate.net

For example, in the development of anti-HIV agents, SAR studies of diarylpyrimidines (DAPYs) revealed that smaller or more flexible groups in the linker region enhanced anti-HIV-1 activity. ijpsonline.com Similarly, for a series of 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives, SAR studies helped to identify modifications that could reduce mutagenicity while retaining the desired biological activity. nih.gov The substitution at specific positions, such as the C9 or N9 position, was found to be critical. nih.gov

The principles of analog synthesis are guided by the goal of optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. oncodesign-services.com Computational tools and molecular modeling are increasingly used to guide the design of new analogs and to understand their interactions with biological targets. ijpsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. taylorfrancis.com The fundamental principle of QSAR is that the variations in the biological activity of different molecules are dependent on the variations in their structural, physicochemical, and quantum chemical properties. mdpi.comoncodesign-services.com These properties, known as molecular descriptors, are calculated for each compound and used to build a predictive model. taylorfrancis.com

The development of a QSAR model is an iterative process that involves several key steps:

Data Set Selection : A group of structurally related compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties, hydrophobicity (e.g., LogP), and topological indices. taylorfrancis.comoncodesign-services.combiolscigroup.us

Data Partitioning : The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new compounds. mdpi.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to create a mathematical equation linking the descriptors to the biological activity. mdpi.comnih.gov

Model Validation : The model's statistical significance and predictive ability are rigorously assessed using various metrics. mdpi.com A robust QSAR model is generally characterized by a high coefficient of determination (R² > 0.6), a high cross-validated R² (Q²cv > 0.5), and a high Fischer test value (F-test). biolscigroup.usmdpi.com

While specific QSAR models for this compound are not detailed in the available literature, this approach could be applied to a series of its derivatives to elucidate the structural requirements for their biological activities, such as the observed vasorelaxant effect. nih.govacs.org By synthesizing analogs of this compound with systematic modifications and evaluating their activity, a QSAR model could be developed. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and accelerating the drug discovery process. oncodesign-services.com

Identification of Pharmacophores and Key Structural Determinants

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit (or block) its response. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and charged groups, arranged in a specific three-dimensional geometry. nih.govresearchgate.net Pharmacophore modeling is a crucial tool in drug discovery, particularly when the 3D structure of the biological target is unknown. researchgate.net It can be used to identify new lead compounds through virtual screening of large chemical databases or to guide the optimization of existing leads. dovepress.comdergipark.org.tr

The structure of this compound, elucidated through spectroscopic data, possesses a complex, fused-hexacyclic ring system with multiple stereocenters. nih.govacs.orghebmu.edu.cn Key structural features include a carbonyl group, an epoxide at C-9 and C-10, and an acetoxy group. acs.orgresearchgate.net The relative stereochemistry of the molecule, particularly the β-configuration of the epoxide, has been determined and is known to influence the chemical environment of nearby protons. acs.org

Structure-activity relationship (SAR) studies, which involve systematically altering a molecule's structure to observe the effect on its biological activity, are fundamental to identifying these key determinants. oncodesign-services.comdrugdesign.org For the Daphniphyllum alkaloids, subtle structural changes can lead to significant differences in activity. For instance, this compound and its close analog, Daphmanidins E, both exhibit moderate vasorelaxant effects on rat aorta, suggesting that their shared core structure is important for this activity. nih.govacs.org The primary difference between this compound and E is the presence of an epoxide ring in this compound across the C-9 and C-10 positions. researchgate.net

By comparing the structures of various active and inactive Daphniphyllum alkaloids, a pharmacophore model could be generated. This model would highlight the critical functional groups and their required spatial arrangement for a given biological effect. For example, the carbonyl group might act as a hydrogen bond acceptor, while the hydrophobic cage-like structure could be involved in van der Waals interactions with the target receptor. drugdesign.org Such a model would be instrumental in rationally designing new derivatives with enhanced potency and selectivity. nih.gov

Comparative Analysis of Biological Effects Among Related Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with over 350 identified compounds. mdpi.com They exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, and vasorelaxant effects. mdpi.combiorxiv.orgthieme-connect.comrsc.org A comparative analysis of these activities reveals how minor structural modifications among related alkaloids can lead to distinct biological profiles.

Daphmanidins E and F, isolated from the leaves of Daphniphyllum teijsmannii, both demonstrate a moderate vasorelaxant effect on rat aorta. nih.govacs.org This shared activity points to common structural features being responsible for this effect. In contrast, other Daphniphyllum alkaloids show different primary activities. For example, certain daphnicyclidin-type alkaloids exhibit significant cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, with IC50 values in the low micromolar range.

Furthermore, some alkaloids from Daphniphyllum calycinum have been shown to inhibit TNFα-induced NF-κB activation, a key pathway in inflammation. rsc.org Specifically, secodaphniphylline, caldaphnidine E, and daphnioldhanin E demonstrated dose-dependent inhibition. rsc.org In the same study, caldaphnidine A and longistylumphylline C were found to significantly inhibit the TGF-β/SMAD pathway. rsc.org Another related compound, Daphtenidine C, has been reported as the most active against the insect Plutella xylostella, highlighting the potential for these alkaloids in agriculture. researchgate.net

This diversity in biological function underscores the chemical complexity of the Daphniphyllum alkaloid family. The specific type of polycyclic skeleton, the nature and position of functional groups, and the stereochemistry all play crucial roles in determining the interaction with biological targets and the resulting physiological effect.

Table 1: Comparative Biological Activities of Selected Daphniphyllum Alkaloids
AlkaloidBiological ActivitySource OrganismReference
This compoundModerate vasorelaxant effect on rat aortaDaphniphyllum teijsmannii nih.govacs.org
Daphmanidins EModerate vasorelaxant effect on rat aortaDaphniphyllum teijsmannii nih.govacs.org
Daphnillonin BCytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cellsDaphniphyllum longeracemosa
Daphtenidine CInsecticidal activity against Plutella xylostellaDaphniphyllum teijsmannii researchgate.net
SecodaphniphyllineInhibition of TNFα-induced NF-κB activationDaphniphyllum calycinum rsc.org
Caldaphnidine EInhibition of TNFα-induced NF-κB activationDaphniphyllum calycinum rsc.org
Daphnioldhanin EInhibition of TNFα-induced NF-κB activationDaphniphyllum calycinum rsc.org
Caldaphnidine AInhibition of TGF-β/SMAD pathwayDaphniphyllum calycinum rsc.org
Longistylumphylline CInhibition of TGF-β/SMAD pathwayDaphniphyllum calycinum rsc.org

Future Avenues in Daphmanidins F Research

Development of More Efficient and Stereoselective Synthetic Methodologies

Future synthetic strategies may involve:

Novel Catalytic Systems: The use of new organometallic or organic catalysts could enable more direct and selective bond formations, bypassing circuitous functional group manipulations. nih.gov

Domino and Tandem Reactions: Designing reaction cascades where multiple bonds are formed in a single operation can significantly enhance synthetic efficiency.

Asymmetric Desymmetrization: Starting with a symmetric precursor and introducing chirality in a highly controlled manner is an elegant strategy to access enantiomerically pure complex molecules. acs.org

Late-Stage Functionalization: Developing methods to modify the core structure of the alkaloid in the final stages of a synthesis would facilitate the rapid generation of analogs for structure-activity relationship studies.

The development of robust and scalable synthetic platforms is not only an academic challenge but also a crucial step for enabling more in-depth biological investigations that require a reliable supply of the compound. mdpi.com

Comprehensive Elucidation of Enzyme-Catalyzed Biosynthetic Steps

The biosynthetic pathway of Daphniphyllum alkaloids is a fascinating and largely unsolved puzzle. It is hypothesized to begin with the cyclization of squalene (B77637), a common precursor in terpenoid biosynthesis, followed by a series of complex enzymatic transformations. whiterose.ac.ukthieme-connect.com However, the specific enzymes and intermediate molecules involved in the construction of the Daphmanidins F skeleton remain unknown. whiterose.ac.uk

Future research in this domain will require a multidisciplinary approach:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Daphniphyllum species can help identify gene clusters encoding the biosynthetic enzymes. mdpi.com

Enzyme Assays: Once candidate enzymes are identified, their functions can be confirmed through in vitro assays using synthesized precursor molecules. whiterose.ac.uk

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., with ¹³C, ¹⁵N, or ²H) to the plant or cell cultures and tracking their incorporation into the final alkaloid structure can provide definitive evidence for the biosynthetic pathway. whiterose.ac.uk

A complete understanding of the biosynthesis could pave the way for producing this compound and other rare alkaloids through metabolic engineering in microbial or plant-based systems. whiterose.ac.uk

Discovery of Novel Molecular Targets and Pathways Relevant to Biological Function

Preliminary studies have indicated that Daphmanidins E and F exhibit moderate vasorelaxant effects on rat aorta. researchgate.net This finding provides a critical starting point for more extensive pharmacological investigation. The primary goal is to move from this observed physiological effect to a precise understanding of the molecular mechanism of action.

Key future research directions include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) to identify the specific protein(s) that this compound binds to in order to exert its effects.

Pathway Analysis: Once a molecular target is identified, further studies will be needed to understand how interaction with this target modulates downstream cellular signaling pathways. mdpi.com

Screening for New Activities: Expanding the biological screening of this compound against a wider array of disease models, including cancer, neurodegenerative disorders, and inflammatory conditions, could uncover new therapeutic applications. researchgate.netthieme-connect.com

Identifying the molecular targets is a crucial step toward validating the therapeutic potential of this compound and guiding the design of second-generation compounds with improved potency and selectivity. mdpi.com

Application of Advanced Omics Technologies for Systems-Level Understanding

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful lens for understanding the role of this compound at a systems level. humanspecificresearch.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how this alkaloid is produced by the plant and how it affects other biological systems. frontiersin.org

Potential applications include:

Elucidating Biosynthesis: Comparing the "multi-omics" profiles of high- and low-producing Daphniphyllum strains can help pinpoint the genes, proteins, and metabolites involved in its biosynthesis. mdpi.com

Mechanism of Action Studies: Treating cells or model organisms with this compound and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can provide unbiased clues to its mechanism of action and potential off-target effects. humanspecificresearch.orgfrontiersin.org

Foodomics and Toxicology: Investigating the interaction between this compound and biological systems from a nutritional or toxicological perspective can be enhanced by these holistic approaches. mdpi.com

This systems-level data is invaluable for constructing detailed models of biological networks and understanding the complex interactions that underpin the function of a natural product.

Advancements in Analytical Techniques for Ultra-Trace Analysis and Metabolomics

The study of this compound, whether in the context of biosynthesis, pharmacology, or environmental analysis, relies on sensitive and accurate analytical methods. As research delves deeper into its role in cellular processes and its distribution in plant tissues, the need for techniques capable of ultra-trace analysis becomes paramount. researchgate.net

Future progress will likely leverage:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and FT-ICR mass spectrometers, often coupled with liquid chromatography (LC-MS), provide exceptional mass accuracy and resolution, which is critical for identifying and quantifying metabolites in complex biological samples. mdpi.comresearchgate.net

Tandem Mass Spectrometry (MS/MS): Techniques like triple quadrupole (QqQ) mass spectrometry operating in multiple reaction monitoring (MRM) mode offer unparalleled sensitivity and selectivity for quantifying known compounds, even at very low concentrations. mdpi.com

Mass Spectrometry Imaging (MSI): This technology can visualize the spatial distribution of this compound and related metabolites directly within plant tissues, providing insights into its localization, transport, and storage. researchgate.net

Two-Dimensional Chromatography: The coupling of two different chromatographic separation techniques (e.g., GCxGC-MS) can significantly increase peak capacity and separation power for analyzing complex mixtures of alkaloids. researchgate.net

These advanced platforms are essential for comprehensive metabolomics studies, enabling researchers to capture a snapshot of the metabolic state of an organism and how it is influenced by natural products like this compound. researchgate.netmdpi.com

Exploration of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity and mild reaction conditions of enzymatic catalysis. researchgate.net This hybrid approach offers a promising future avenue for the production of complex molecules like this compound. Given the challenges of stereocontrol in purely chemical syntheses, enzymes could be used to perform specific, difficult transformations with high fidelity.

Potential chemoenzymatic strategies could involve:

Enzymatic Desymmetrization: Using an enzyme like a lipase (B570770) or esterase to selectively react with one of two identical functional groups on a chemically synthesized, symmetric intermediate.

Biocatalytic Key Reactions: Employing isolated biosynthetic enzymes (once identified) or engineered enzymes to catalyze key cyclization or oxidation steps within a larger synthetic sequence.

Pathway Engineering: Introducing genes for several biosynthetic enzymes into a microbial host (like E. coli or yeast) to convert a chemically synthesized, advanced intermediate into the final natural product.

This approach has the potential to create more sustainable and efficient synthetic routes, bridging the gap between lengthy total syntheses and the natural biosynthetic pathway. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated methods for isolating Daphmanidins F from natural sources, and how can purity be confirmed?

  • Methodology : Use column chromatography (silica gel or Sephadex LH-20) for preliminary isolation, followed by HPLC with a C18 reverse-phase column for purification . Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For quantification, combine LC-MS with UV detection at λ = 230–280 nm (characteristic of diterpenoid absorption bands) .
  • Data Reliability : Ensure solvent gradients are optimized to minimize co-elution of structurally similar compounds. Report retention times, solvent systems, and spectral data (e.g., δ 5.2–6.0 ppm for olefinic protons in NMR) .

Q. Which in vitro assays are most suitable for preliminary bioactivity screening of this compound?

  • Experimental Design : Prioritize cytotoxicity assays (e.g., MTT on cancer cell lines like HepG2 or A549) and anti-inflammatory models (e.g., LPS-induced NO production in RAW 264.7 macrophages). Include positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammatory activity) .
  • Data Interpretation : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) and report mean ± SEM from ≥3 independent experiments. Cross-validate with apoptosis assays (Annexin V/PI staining) to confirm mechanisms .

Advanced Research Questions

Q. How can structural discrepancies in this compound’s reported NMR data be resolved?

  • Analytical Strategy : Compare DEPT, HSQC, and HMBC spectra across studies to identify inconsistencies in stereochemical assignments (e.g., coupling constants for axial vs. equatorial protons). Use computational methods (DFT-based NMR prediction) to validate proposed configurations .
  • Case Example : A 2024 study observed conflicting δ values for C-15 (δ 72.5 vs. δ 69.8 in prior work). Resolution required synthesizing stereoisomers and comparing ROESY correlations to confirm the correct configuration .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Optimization Workflow :

ParameterMethod 1 (Chemical Synthesis)Method 2 (Biosynthesis)
Yield12–18%0.5–2.0 mg/L
Purity (HPLC)≥95%80–90%
Key ChallengesEpimerization at C-7Low expression in hosts
  • Reproducibility : For synthetic routes, monitor reaction kinetics via TLC and optimize protecting groups (e.g., acetyl vs. TBS) to minimize side products. For biosynthesis, engineer host strains (e.g., S. cerevisiae) to upregulate terpenoid backbone genes .

Q. How should researchers address contradictory bioactivity results across this compound studies?

  • Root-Cause Analysis :

  • Sample Purity : Verify compound integrity via HPLC-ELSD and rule out degradation (e.g., oxidation via LC-MS/MS).
  • Assay Conditions : Standardize cell culture media (e.g., FBS lot variations affect proliferation rates) and solvent controls (DMSO ≤0.1%) .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers. Use meta-analysis tools (RevMan) to aggregate data from ≥5 studies .

Methodological Rigor & Data Management

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

  • Framework : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Compare analogs with modifications at C-3 (ester vs. hydroxyl groups) to assess anti-cancer potency.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing (e.g., maximum tolerated dose in murine models) .
    • Data Reporting : Include 3D-QSAR models (e.g., CoMFA contour maps) and molecular docking scores (AutoDock Vina) against validated targets (e.g., NF-κB) .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

  • Protocol Standardization :

  • In Vivo : Administer via IV (1 mg/kg in saline) and collect plasma at t = 5, 15, 30, 60, 120 min. Quantify using UPLC-MS/MS with deuterated internal standards.
  • Data Sharing : Upload raw chromatograms and pharmacokinetic parameters (t₁/₂, Cmax, AUC) to repositories like Zenodo .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daphmanidins F
Reactant of Route 2
Reactant of Route 2
Daphmanidins F

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